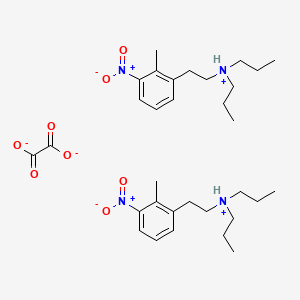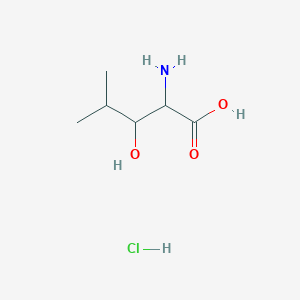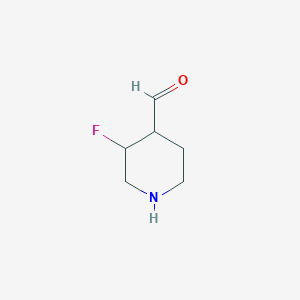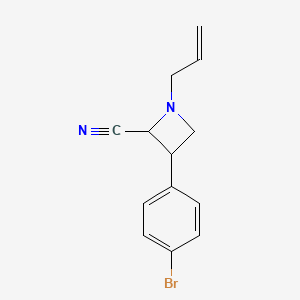
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate is a chemical compound with the molecular formula C17H26N2O6 and a molecular weight of 354.39814 g/mol . . This compound is used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.
Preparation Methods
The synthesis of 2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate involves several steps. One common synthetic route includes the nitration of 2-methylphenylethylamine to form 2-methyl-3-nitrophenylethylamine. This intermediate is then reacted with di-n-propylamine to form the desired ammonium salt. The final step involves the formation of the oxalate salt by reacting the ammonium compound with oxalic acid .
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as nitric acid and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may also act as a ligand, binding to specific receptors and modulating their activity .
Comparison with Similar Compounds
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate can be compared with other similar compounds such as:
2-Methyl-3-Nitrophenylethylamine: This compound is an intermediate in the synthesis of the ammonium oxalate salt.
N,N-Di-n-Propylamine: This compound is used in the synthesis of the ammonium salt.
Oxalic Acid: This compound is used to form the oxalate salt.
The uniqueness of this compound lies in its specific structure and the presence of both nitro and ammonium groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H50N4O8 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
2-(2-methyl-3-nitrophenyl)ethyl-dipropylazanium;oxalate |
InChI |
InChI=1S/2C15H24N2O2.C2H2O4/c2*1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19;3-1(4)2(5)6/h2*6-8H,4-5,9-12H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
BEHZEMYXVOHZCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH+](CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])C.CCC[NH+](CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])C.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-(1-Methyl-2-phenyl-1H-benzo[b][1,4]diazepin-4-yl) ethanethioate](/img/structure/B14782838.png)
![Calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14782844.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14782848.png)


![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride](/img/structure/B14782875.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14782880.png)

![(9R,10S,13S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14782904.png)
![tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14782915.png)
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14782916.png)
![tert-butyl N-[2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B14782922.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate](/img/structure/B14782926.png)
